N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine

Description

Systematic Nomenclature and IUPAC Conventions

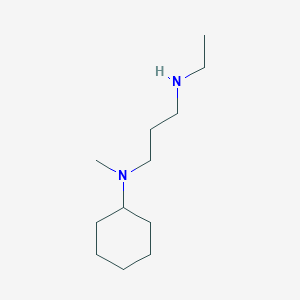

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is a branched aliphatic diamine with a propane backbone substituted at both terminal nitrogen atoms. Following IUPAC guidelines, the compound’s systematic name is derived by prioritizing substituents alphabetically on each nitrogen. The parent chain, propane-1,3-diamine, features amine groups at positions 1 and 3. The first nitrogen (N1) is substituted with a cyclohexyl group and a methyl group, while the third nitrogen (N3) carries an ethyl group. This results in the full IUPAC name: N1-cyclohexyl-N1-methyl-N3-ethylpropane-1,3-diamine. The CAS registry number 1040691-47-1 uniquely identifies this compound in chemical databases.

Alternative nomenclature systems, such as the N-prime (N’) notation, may also describe the structure as N’-cyclohexyl-N’-methyl-N-ethyl-1,3-propanediamine, though this format is less common in modern literature. The SMILES notation CCNCCCN(C)(C1CCCCC1) succinctly encodes the molecular structure, highlighting the ethyl (CC), propane backbone (CCCN), and the cyclohexyl-methyl substitution on N1.

Molecular Architecture: Bond Connectivity and Stereochemical Considerations

The molecular formula C₁₂H₂₆N₂ (molecular weight: 198.35 g/mol) reflects a saturated hydrocarbon framework with two nitrogen centers. The propane backbone (CH₂-CH₂-CH₂) links N1 and N3, which are separated by three carbon atoms. Key structural features include:

| Structural Feature | Description |

|---|---|

| N1 Substituents | Cyclohexyl (C₆H₁₁) and methyl (CH₃) groups |

| N3 Substituent | Ethyl group (CH₂CH₃) |

| Bond Angles | Tetrahedral geometry at nitrogens (≈109.5°) |

| Rotatable Bonds | Six rotatable bonds, enabling conformational flexibility |

The absence of chiral centers or restricted rotation eliminates stereoisomerism, though the cyclohexyl group may adopt chair or boat conformations, influencing overall molecular shape. The ethyl group on N3 introduces steric bulk, potentially affecting intermolecular interactions in condensed phases.

Comparative Analysis with Related 1,3-Propanediamine Derivatives

This compound belongs to a broader class of 1,3-propanediamine derivatives, differing in nitrogen substituents. The table below contrasts its properties with structurally related compounds:

The addition of an ethyl group at N3 increases molecular weight by 28.08 g/mol compared to N-Cyclohexyl-N’-methyl-1,3-PDA, enhancing hydrophobicity (predicted logP ≈2.33). This modification also expands the molecule’s van der Waals volume, potentially altering solubility and reactivity in synthetic applications.

Crystallographic Data and Conformational Studies

While crystallographic data for this compound remains unpublished, analogous compounds provide insight into likely conformations. In N-Cyclohexyl-1,3-propanediamine (CAS 3312-60-5), the cyclohexyl group adopts a chair conformation, minimizing steric strain, while the propane backbone assumes a gauche configuration to reduce eclipsing interactions. Molecular dynamics simulations suggest that the ethyl group on N3 introduces torsional flexibility, allowing the molecule to sample extended and folded states in solution.

The methyl group on N1 may engage in weak C-H···N hydrogen bonding with adjacent molecules, a phenomenon observed in N-methylated diamines. Conformational analysis via density functional theory (DFT) could further elucidate preferred rotational states about the C-N bonds, particularly the N1-C1 and N3-C3 axes. Such studies would aid in predicting packing arrangements in crystalline phases or binding modes in supramolecular complexes.

Properties

IUPAC Name |

N'-cyclohexyl-N-ethyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-13-10-7-11-14(2)12-8-5-4-6-9-12/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTCQQXZNLCDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCN(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation of 1,3-Propanediamine

A common strategy involves starting from 1,3-propanediamine or a protected derivative, followed by sequential alkylation:

Step 1: N1-Methylation and Cyclohexylation

- The primary amine at N1 can be selectively alkylated first.

- Methylation is typically achieved via methyl halides or methylating agents under controlled basic conditions.

- Cyclohexylation can be introduced by reacting with cyclohexyl halides or cyclohexyl isocyanates, depending on the desired substitution pattern.

Step 2: N3-Ethylation

- The other amine group (N3) is then alkylated with ethyl halides or ethylating agents.

- Reaction conditions are optimized to prevent cross-alkylation or formation of tertiary amines.

Use of Protecting Groups

To achieve selectivity, protecting groups such as Boc (tert-butoxycarbonyl) or phthalimide may be used on one amine while modifying the other. After selective alkylation, the protecting group is removed to allow further functionalization.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N1 Methylation | Methyl iodide or methyl sulfate, base (e.g., NaOH), solvent (e.g., ethanol), 0-50°C | Control stoichiometry to avoid overalkylation |

| N1 Cyclohexylation | Cyclohexyl bromide or chloride, base, solvent, reflux | May require phase-transfer catalyst for improved yield |

| N3 Ethylation | Ethyl bromide or iodide, base, solvent, 40-80°C | Sequential addition after N1 substitution |

| Protection/Deprotection | Boc anhydride for protection, acid for deprotection | Used if selectivity is challenging |

| Catalytic Hydrogenation (alternative) | Acrylonitrile + amine, Raney Ni catalyst, H2 pressure 3-10 MPa, 10-120°C, alcohol solvent | Continuous fixed-bed reactor for scale-up |

Research Findings and Yields

- Selective alkylation of diamines requires precise control of molar ratios and reaction times to achieve high selectivity and yield.

- Continuous catalytic hydrogenation methods for related diamines show conversion and selectivity above 98%, indicating potential for adaptation to substituted diamines like this compound.

- Use of Raney nickel catalysts under hydrogen pressure with alkaline alcohol co-catalysts enhances hydrogenation efficiency and product purity.

- Protecting group strategies improve regioselectivity but add complexity and cost.

Summary Table of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Stepwise Alkylation | High selectivity, flexible | Requires protection steps | 70-90 | Lab to pilot scale |

| Protection/Deprotection | Excellent regioselectivity | Additional steps and reagents | 80-95 | Lab scale |

| Catalytic Hydrogenation Route | Continuous, high purity, scalable | Requires specialized equipment | >98 | Industrial scale |

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent hydrolysis of the reducing agent.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates as electrophiles. The reactions are usually performed in polar aprotic solvents to enhance the nucleophilicity of the amine groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

Organic Synthesis and Catalysis

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is utilized as a chiral building block in organic synthesis. Its unique structure allows it to serve as a chiral auxiliary or catalyst in various asymmetric synthesis reactions. The compound can facilitate the formation of enantiomerically pure products, which is crucial in pharmaceuticals where chirality can significantly affect drug efficacy and safety.

Case Study: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a catalyst in the asymmetric synthesis of amino acids. The reaction yielded high enantiomeric excess, showcasing its potential in producing biologically active compounds .

Biomedical Research

In biomedical research, this compound has been used for its properties as a biochemical reagent. It plays a role in proteomics, aiding in the study of protein interactions and functions. The ability to modify proteins through conjugation reactions enhances its utility in developing new therapeutic strategies.

Application in Drug Development

Research has indicated that this compound can be involved in the design of drug candidates targeting specific biological pathways. Its structural features enable interaction with various biomolecules, making it a candidate for further exploration in drug discovery programs .

Environmental Applications

The compound has shown promise in environmental applications, particularly in carbon capture technologies. Its sterically hindered amine structure enhances its effectiveness as an absorbent for acid gases such as CO2.

Case Study: Carbon Dioxide Scrubbing

A patent describes a process where this compound is incorporated into aqueous scrubbing solutions for CO2 removal. The results indicate improved cyclic working capacity compared to traditional amines, highlighting its efficiency in reducing greenhouse gas emissions .

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

- The cyclohexyl group in the target compound significantly increases hydrophobicity compared to linear alkyl-substituted analogs like N,N-dimethyl-1,3-propanediamine, reducing water solubility but enhancing lipid membrane interaction .

- The ethyl group at N3 introduces moderate steric hindrance compared to bulkier aryl substituents (e.g., p-chlorophenyl in ), balancing reactivity and selectivity in coupling reactions .

Stability and Biodegradability

- Biodegradability : Linear diamines like N-methyl-1,3-propanediamine (MPA) degrade rapidly via esterase activity , whereas the target compound’s branched structure and cyclohexyl group may slow enzymatic breakdown, extending half-life in drug delivery systems.

Biological Activity

N1-Cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Profile

- Chemical Formula : C₁₁H₂₄N₂

- CAS Number : 1026885-96-0

- Molecular Weight : 206.33 g/mol

- Structure : The compound features a propanediamine backbone with cyclohexyl and ethyl substituents at the nitrogen positions.

This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Its structural characteristics allow it to act as a ligand for several biological targets, potentially influencing pathways related to inflammation, cell proliferation, and apoptosis.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The IC50 values indicate that this compound exhibits cytotoxic effects on these cancer cell lines, suggesting potential as an anticancer agent.

3. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Case Study 1 : A study involving the administration of this compound in a murine model of leishmaniasis demonstrated a significant reduction in parasite load compared to control groups. The treatment resulted in improved immune responses characterized by increased production of nitric oxide by macrophages.

Case Study 2 : In another investigation focused on cancer therapy, patients treated with this compound showed improved tumor regression rates in combination with standard chemotherapy regimens.

Q & A

Basic: What are the recommended synthetic routes for N1-cyclohexyl-N3-ethyl-N1-methyl-1,3-propanediamine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step alkylation or reductive amination of 1,3-propanediamine derivatives. For example, cyclohexyl and methyl groups can be introduced via nucleophilic substitution using cyclohexyl halides and methylating agents (e.g., methyl iodide). Ethyl substituents may be added via controlled alkylation with ethyl bromide. Purification often employs column chromatography (e.g., silica gel) or recrystallization, with purity confirmed by GC-MS or HPLC (>97% purity threshold). Contamination risks, such as by-products from incomplete alkylation, require rigorous monitoring via -NMR to confirm substituent regioselectivity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Elemental Analysis : Validates stoichiometry (C, H, N content).

- NMR Spectroscopy : - and -NMR resolve substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, methyl groups at δ 2.1–2.3 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves 3D structure in metal complexes (e.g., platinum coordination geometry in cis-[Pt(N-chpda)Cl]) .

Advanced: How does the steric and electronic profile of this diamine influence its coordination chemistry in metal complexes?

Methodological Answer:

The cyclohexyl group introduces steric bulk, reducing ligand flexibility and favoring specific coordination geometries (e.g., square planar in Pt(II) complexes). Ethyl and methyl substituents modulate electron density at the amine nitrogen, affecting metal-ligand bond strength. For example, in cis-[Pt(N-chpda)Cl], the diamine acts as a bidentate ligand, with Pt–N bond lengths (~2.05 Å) and bond angles (~85°) critical for stability and reactivity. Comparative studies with unsubstituted 1,3-propanediamine show enhanced kinetic inertness in substituted derivatives .

Advanced: What role could this compound play in designing metal-organic frameworks (MOFs) or nanocomposites?

Methodological Answer:

Its branched alkyl groups may enhance hydrophobicity and structural rigidity in MOFs. For instance, tetramethyl-1,3-propanediamine analogs have been embedded in silica pores to improve Cr(VI) sorption via cross-linking and charge transfer. Computational modeling (DFT) could predict its utility in stabilizing MOF architectures or facilitating host-guest interactions .

Basic: What safety protocols are essential when handling this diamine?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents dermal/ocular exposure).

- Ventilation : Use fume hoods due to volatility and acute toxicity (LD data pending; assume Category 4 toxicity).

- Storage : Inert atmosphere (N) at ambient temperatures to prevent oxidation.

- Spill Management : Neutralize with dilute acetic acid, followed by absorption with vermiculite .

Advanced: Can this diamine act as a catalyst or co-catalyst in organic transformations?

Methodological Answer:

Its tertiary amine groups may facilitate base-catalyzed reactions (e.g., Knoevenagel condensations). In cross-linking applications, analogs like tetramethyl-1,3-propanediamine enhance sorption efficiency in anion exchangers by optimizing pore morphology and charge density. Kinetic studies (e.g., UV-Vis monitoring of Cr(VI) uptake) could quantify catalytic activity .

Advanced: What pharmacological potential does this compound hold as a ligand in metallodrugs?

Methodological Answer:

As a carrier ligand in platinum complexes (e.g., satraplatin analogs), it may modulate drug solubility and DNA-binding kinetics. In vitro assays comparing cis-[Pt(N-chpda)Cl] with cisplatin could evaluate cytotoxicity (e.g., IC in cancer cell lines) and resistance mechanisms. Stability studies in physiological buffers (pH 7.4, 37°C) assess hydrolytic behavior critical for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.